BMS-193884

Description

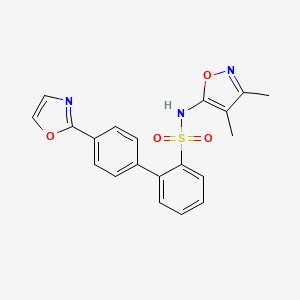

Structure

2D Structure

3D Structure

Properties

CAS No. |

176960-47-7 |

|---|---|

Molecular Formula |

C20H17N3O4S |

Molecular Weight |

395.4 g/mol |

IUPAC Name |

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-[4-(1,3-oxazol-2-yl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C20H17N3O4S/c1-13-14(2)22-27-19(13)23-28(24,25)18-6-4-3-5-17(18)15-7-9-16(10-8-15)20-21-11-12-26-20/h3-12,23H,1-2H3 |

InChI Key |

LJGUZUROJOJEMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC=CO4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-193884; BMS 193884; BMS193884. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-193884

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-193884 is a potent and highly selective, orally active, non-peptide competitive antagonist of the endothelin-A (ETA) receptor. Developed by Bristol-Myers Squibb, it was investigated for its therapeutic potential in cardiovascular diseases, including congestive heart failure and pulmonary hypertension, before its development was discontinued (B1498344) in Phase II clinical trials. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the ETA receptor, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Selective ETA Receptor Antagonism

The primary mechanism of action of this compound is its selective, competitive antagonism of the endothelin-A (ETA) receptor. Endothelin-1 (B181129) (ET-1), a potent endogenous vasoconstrictor peptide, exerts its physiological and pathophysiological effects through binding to two receptor subtypes: ETA and ETB. The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cellular proliferation. In contrast, ETB receptors, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.

By selectively blocking the ETA receptor, this compound inhibits the binding of ET-1 to this receptor subtype. This antagonism prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling cascades. Consequently, this compound effectively counteracts the potent vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and a reduction in vascular resistance. The high selectivity of this compound for the ETA receptor over the ETB receptor is a key feature, as it allows for the targeted inhibition of ET-1-mediated vasoconstriction while potentially preserving the vasodilatory and clearance functions of the ETB receptor.[1] The absence of a rise in plasma endothelin levels following administration of this compound further supports its selectivity for the ETA receptor.[1]

Signaling Pathway

This compound, as a competitive antagonist, does not initiate intracellular signaling itself. Instead, it prevents the signaling cascade initiated by the natural ligand, endothelin-1 (ET-1). The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a well-defined signaling pathway that ultimately leads to vasoconstriction and cell proliferation. By blocking this initial step, this compound effectively inhibits all subsequent downstream events.

References

BMS-193884: A Technical Guide to its Endothelin-A Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the endothelin-A (ETA) receptor selectivity of BMS-193884, a potent and competitive antagonist. This document outlines the quantitative binding affinities, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Core Data: Receptor Binding Affinity

This compound demonstrates a high degree of selectivity for the human ETA receptor over the endothelin-B (ETB) receptor. This selectivity is a key characteristic of its pharmacological profile. The compound is an orally active, competitive antagonist.[1][2] Quantitative analysis of its binding affinity reveals a significant differential, positioning this compound as a highly specific ETA antagonist.

The binding affinities, represented by the inhibition constant (Ki), are summarized in the table below.

| Receptor Subtype | Ligand | Ki (nM) | Selectivity (ETA/ETB) |

| Human ETA | This compound | 1.4 | >10,000-fold |

| Human ETB | This compound | 18,800 |

Data compiled from multiple sources indicating a Ki of 1.4 nM for ETA and approximately 18.8 µM for ETB.[1][2][3]

Experimental Protocols

The following sections detail the methodologies used to determine the receptor binding affinity and functional activity of this compound.

Radioligand Binding Assays for Receptor Affinity

Competitive radioligand binding assays are employed to determine the binding affinity of this compound for ETA and ETB receptors. These assays measure the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

-

Recombinant human ETA or ETB receptors are expressed in a suitable cell line (e.g., HEK293).

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Competitive Binding Assay:

-

A fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the receptors.

-

The reaction is incubated to allow binding to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: In Vitro Vasoconstriction

Functional assays assess the ability of this compound to antagonize the physiological effects of endothelin-1 (B181129) (ET-1), such as vasoconstriction.

1. Tissue Preparation:

-

Segments of blood vessels (e.g., rabbit or human penile cavernosal tissue strips) are isolated and mounted in organ baths.

-

The organ baths contain a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

2. Contraction Studies:

-

The tissue strips are allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.

-

In a separate set of experiments, the tissue strips are pre-incubated with this compound for a defined period.

-

A second cumulative concentration-response curve to ET-1 is then generated in the presence of this compound.

3. Data Analysis:

-

The magnitude of the contraction is measured and plotted against the concentration of ET-1.

-

The potency of this compound as an antagonist is determined by the rightward shift of the ET-1 concentration-response curve in its presence.

-

The EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of the antagonist can be used to quantify the degree of antagonism. For example, in rabbit tissue strips contracted with 20 nM of ET-1, this compound caused a dose-dependent relaxation with an EC50 value of 107.2 ± 32.3 nM.[4]

Visualizations: Signaling Pathways and Experimental Workflows

Endothelin Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by the binding of endothelin-1 to ETA and ETB receptors and the point of intervention for this compound.

Caption: ETA and ETB receptor signaling pathways and this compound's point of action.

In Vivo Experimental Workflow: Forearm Blood Flow Study

This diagram outlines the workflow for a clinical study designed to assess the in vivo efficacy of this compound in healthy human subjects.

Caption: Workflow for assessing this compound's effect on forearm blood flow.

References

- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

BMS-193884: A Comprehensive Technical Guide on its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-193884 is a potent and highly selective, orally active antagonist of the endothelin-A (ETA) receptor. Developed by Bristol-Myers Squibb, it was investigated for the potential treatment of congestive heart failure and pulmonary hypertension. As a biphenylsulfonamide derivative, its synthesis prominently features a Suzuki coupling reaction to construct the core biphenyl (B1667301) structure. This document provides an in-depth overview of the chemical structure, synthesis, biological activity, and pharmacokinetic profile of this compound, along with detailed experimental protocols and pathway visualizations to support further research and development in the field of endothelin receptor antagonism.

Chemical Structure and Properties

This compound is chemically known as N-((2'-(((4,5-dimethyl-3-isoxazolyl)amino)sulfonyl)-4-(2-oxazolyl)(1,1'-biphenyl)-2-yl)methyl)-N,3,3-trimethylbutanamide. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-((2'-(((4,5-dimethyl-3-isoxazolyl)amino)sulfonyl)-4-(2-oxazolyl)(1,1'-biphenyl)-2-yl)methyl)-N,3,3-trimethylbutanamide |

| Molecular Formula | C₂₀H₁₇N₃O₄S |

| Molecular Weight | 395.43 g/mol |

| CAS Number | 176960-47-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol |

Synthesis

The synthesis of this compound, a biphenylsulfonamide derivative, is centered around a palladium-catalyzed Suzuki cross-coupling reaction. This key step forms the biphenyl core by coupling an arylboronic acid or ester with an aryl halide. The following represents a plausible synthetic route based on literature for similar compounds.

Synthetic Scheme

Caption: General synthetic pathway for this compound.

Experimental Protocol: Suzuki Coupling

The following is a representative experimental protocol for the Suzuki coupling reaction to form the biphenyl core of this compound.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-bromophenyl)oxazole (1.0 eq) in anhydrous 1,4-dioxane.

-

Boronic Ester Formation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes, then add trimethyl borate (B1201080) (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

-

Hydrolysis: Cool the mixture to 0 °C and add 1M HCl to hydrolyze the borate ester to the corresponding boronic acid. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Coupling Reaction: To a separate flask, add the crude boronic acid, 2-bromo-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide (1.0 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction Conditions: Add a mixture of toluene, ethanol, and water as the solvent. Degas the mixture with argon for 15 minutes. Heat the reaction mixture to 85-90 °C and stir for 12-16 hours under an argon atmosphere.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the biphenyl intermediate.

Biological Activity and Mechanism of Action

This compound is a selective antagonist of the endothelin-A (ETA) receptor, a G-protein coupled receptor. Endothelin-1 (ET-1), the primary ligand for the ETA receptor, is a potent vasoconstrictor. By blocking the binding of ET-1 to the ETA receptor, this compound inhibits the downstream signaling pathways that lead to vasoconstriction and cell proliferation.

Receptor Binding Affinity

| Receptor | Kᵢ (nM) | Selectivity (ETB/ETA) |

| Human ETA | 1.4 | >10,000-fold |

| Human ETB | >14,000 |

Signaling Pathway

Caption: ETA receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocol: ETA Receptor Binding Assay

The following is a general protocol for a competitive radioligand binding assay to determine the affinity of compounds for the ETA receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human ETA receptor (e.g., CHO or HEK293 cells). Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, [¹²⁵I]-ET-1 (a radiolabeled ligand), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the bound radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in preclinical animal models. The data indicates good oral bioavailability and a moderate half-life.

| Parameter | Rat | Monkey |

| Oral Bioavailability (%) | 43 | 71 |

| Intravenous Clearance (mL/min/kg) | 2.6 | 0.86 |

| Intravenous Volume of Distribution (L/kg) | 0.08 | 0.13 |

| Intravenous Half-life (h) | 2.0 | 9.0 |

| Protein Binding (%) | - | 99.3 |

Conclusion

This compound is a well-characterized, potent, and selective ETA receptor antagonist. Its synthesis via a Suzuki coupling is a robust and adaptable method for creating its core biphenylsulfonamide structure. The detailed understanding of its mechanism of action and its favorable pharmacokinetic properties in preclinical species made it a promising candidate for further development. This technical guide provides a comprehensive resource for researchers in the field of cardiovascular disease and drug development, offering valuable insights into the structure, synthesis, and biological evaluation of this class of compounds. Although its clinical development was discontinued (B1498344) in favor of a next-generation compound, this compound remains an important tool for studying the role of the endothelin system in health and disease.

An In-Depth Technical Guide to the Biological Activity of BMS-193884

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

BMS-193884 is a potent and highly selective, orally active, competitive antagonist of the endothelin-A (ETA) receptor. Developed by Bristol-Myers Squibb, it has been investigated for its therapeutic potential in conditions characterized by vasoconstriction, such as congestive heart failure and pulmonary arterial hypertension. Its high affinity and selectivity for the ETA receptor over the ETB receptor make it a valuable tool for dissecting the physiological and pathological roles of the endothelin system.

Data Presentation: Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional potency.

| Parameter | Receptor | Value | Species | Reference |

| Ki | Human ETA | 1.4 nM | Human | [1](--INVALID-LINK--) |

| Selectivity | ETA vs. ETB | >10,000-fold | Human | [2](--INVALID-LINK--) |

Table 1: Receptor Binding Affinity of this compound. This table presents the equilibrium dissociation constant (Ki) of this compound for the human ETA receptor and its selectivity over the ETB receptor.

| Assay Type | Tissue/Cell Line | Parameter | Value | Species | Reference |

| Functional Antagonism (Relaxation) | Rabbit Cavernosal Tissue (pre-contracted with ET-1) | EC50 | 107.2 ± 32.3 nM | Rabbit | [3](--INVALID-LINK--) |

| Functional Antagonism (Relaxation) | Rabbit Cavernosal Tissue (pre-contracted with ET-2) | EC50 | 1.7 ± 0.5 nM | Rabbit | [3](--INVALID-LINK--) |

| Functional Antagonism (Inhibition of Contraction) | Human Cavernosal Tissue (ET-2 induced) | % Inhibition at 1 µM | 44.4% | Human | [3](--INVALID-LINK--) |

Table 2: Functional Antagonism of this compound. This table summarizes the half-maximal effective concentration (EC50) and percentage of inhibition of this compound in functional assays assessing its ability to counteract endothelin-induced muscle contraction.

Signaling Pathways

This compound exerts its effects by blocking the endothelin-1 (B181129) (ET-1) signaling cascade mediated by the ETA receptor. The ETA receptor is a G-protein coupled receptor (GPCR) that, upon activation by ET-1, primarily couples to Gαq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), ultimately leading to smooth muscle contraction and cell proliferation. This compound competitively binds to the ETA receptor, preventing ET-1 from initiating this cascade.

Caption: ETA receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of ETA receptor antagonists like this compound.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the ETA receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human ETA receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human ETA receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-Endothelin-1.

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: A high concentration of a non-radiolabeled ETA antagonist (e.g., 1 µM of unlabeled ET-1 or another potent antagonist).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, cell membranes, and either this compound, buffer (for total binding), or the non-specific binding control.

-

Add the radioligand ([¹²⁵I]-ET-1) at a concentration near its Kd to all wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This functional assay measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium.

-

Objective: To determine the IC50 of this compound for the inhibition of ET-1-induced calcium mobilization.

-

Materials:

-

A cell line endogenously or recombinantly expressing the human ETA receptor (e.g., U373 MG astrocytoma cells or HEK293-ETA).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Endothelin-1 (agonist).

-

This compound.

-

A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

-

-

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound and add them to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the FLIPR instrument.

-

Initiate fluorescence reading and, after establishing a baseline, add a concentration of ET-1 that elicits a submaximal response (e.g., EC80) to all wells.

-

Continue to record the fluorescence signal over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Measure the peak fluorescence response for each well.

-

Normalize the data to the response in the absence of the antagonist (100%) and the baseline fluorescence (0%).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression.

-

Isolated Tissue Vasoconstriction Assay

This ex vivo assay assesses the ability of this compound to inhibit ET-1-induced contraction of vascular smooth muscle.

-

Objective: To determine the potency of this compound in inhibiting ET-1-induced vasoconstriction in isolated arterial rings.

-

Materials:

-

Isolated arterial tissue (e.g., rat or rabbit aorta, mesenteric artery).

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Endothelin-1.

-

This compound.

-

An organ bath system with isometric force transducers.

-

-

Procedure:

-

Dissect the artery and cut it into rings of 2-4 mm in length.

-

Mount the rings in the organ baths containing Krebs-Henseleit solution at 37°C and apply a resting tension.

-

Allow the tissues to equilibrate for at least 60 minutes.

-

Test the viability of the tissue by contracting with a depolarizing agent (e.g., KCl).

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with various concentrations of this compound or vehicle for a set period.

-

Generate a cumulative concentration-response curve to ET-1 in the presence and absence of this compound.

-

-

Data Analysis:

-

Measure the contractile force generated in response to each concentration of ET-1.

-

Plot the contractile response against the logarithm of the ET-1 concentration.

-

Determine the EC50 of ET-1 in the presence and absence of different concentrations of this compound.

-

A rightward shift in the ET-1 concentration-response curve in the presence of this compound indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.

-

Mandatory Visualizations

Experimental Workflow: From Binding to Function

The following diagram illustrates the logical progression of in vitro assays used to characterize an ETA receptor antagonist like this compound.

Caption: Logical workflow for the in vitro characterization of this compound.

Experimental Workflow: FLIPR Calcium Assay

This diagram details the step-by-step workflow for conducting a FLIPR-based intracellular calcium mobilization assay to assess the antagonist activity of this compound.

References

An In-depth Technical Guide to BMS-193884 (CAS 176960-47-7): A Selective Endothelin-A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-193884 is a potent and highly selective, orally active antagonist of the endothelin-A (ETA) receptor developed by Bristol-Myers Squibb.[1][2][3] Identified by the CAS number 176960-47-7, this biphenylsulfonamide derivative was investigated for its potential therapeutic applications in cardiovascular diseases, including congestive heart failure and pulmonary hypertension.[1][3][4] Despite demonstrating promising preclinical and early clinical activity, its development was ultimately discontinued (B1498344) in favor of a second-generation analog, BMS-207940.[3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological data, and available experimental methodologies related to this compound.

Chemical and Physical Properties

This compound is a synthetic, small-molecule compound belonging to the oxazole (B20620) and sulfonamide classes of organic chemicals.[3]

| Property | Value | Reference |

| CAS Number | 176960-47-7 | [2][4][5] |

| Molecular Formula | C20H17N3O4S | [2][4] |

| Molecular Weight | 395.43 g/mol | [2][4] |

| IUPAC Name | N-((2'-(((4,5-dimethyl-3-isoxazolyl)amino)sulfonyl)-4-(2-oxazolyl)(1,1'-biphenyl)-2-yl)methyl)-N,3,3-trimethylbutanamide | [3] |

| Synonyms | BMS 193884, BMS193884 | [4] |

| Appearance | Powder | [2][5] |

| Storage | -20°C for long-term storage (3 years as powder) | [2][5] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the endothelin-A (ETA) receptor.[2][6] The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to two receptor subtypes: ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells, and its activation by ET-1 leads to vasoconstriction and cellular proliferation.

By selectively blocking the ETA receptor, this compound inhibits the downstream signaling cascade initiated by ET-1 binding. This leads to vasodilation (relaxation of blood vessels) and has the potential to attenuate pathological vascular remodeling.[1][6] The high selectivity of this compound for the ETA receptor over the ETB receptor is a key feature, as ETB receptor activation can mediate both vasodilation and vasoconstriction, as well as clearance of ET-1.

Pharmacological Data

In Vitro Activity

This compound exhibits high affinity and selectivity for the human ETA receptor.

| Parameter | Value | Species/System | Reference |

| Ki (ETA Receptor) | 1.4 nM | Human recombinant | [2][6] |

| Ki (ETB Receptor) | 18,800 nM (18.8 µM) | Human recombinant | [6] |

| Selectivity (ETB/ETA) | >10,000-fold | Human recombinant | [2][6] |

| EC50 (vs. ET-1 induced contraction) | 107.2 ± 32.3 nM | Rabbit penile cavernosal tissue | [7] |

| EC50 (vs. ET-2 induced contraction) | 1.7 ± 0.5 nM | Rabbit penile cavernosal tissue | [7] |

In Vivo Pharmacodynamics

Studies in healthy male volunteers demonstrated the vasodilatory effects of this compound.

| Administration Route | Dose | Effect | Reference |

| Intra-arterial | 50 nmol/min | 25 ± 11% local vasodilation | [1] |

| Oral | 200 mg | -14 ± 9% reduction in total systemic vascular resistance at 12h | [1] |

| Oral | 200 mg | -12 ± 7% reduction in total systemic vascular resistance at 24h | [1] |

In Vivo Pharmacokinetics

Pharmacokinetic parameters of this compound have been characterized in rats.

| Parameter | Route | Value | Species | Reference |

| Clearance | Intravenous | 2.6 ml/min/kg | Rat | [8] |

| Volume of Distribution (Vss) | Intravenous | 0.08 L/kg | Rat | [8] |

| Half-life (t½) | Intravenous | 2.0 h | Rat | [8] |

| Mean Residence Time (MRT) | Intravenous | 0.5 h | Rat | [8] |

| Oral Bioavailability | Oral | 43% | Rat | [8] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively available in the public domain due to the proprietary nature of drug development. However, based on the literature, the following outlines the likely methodologies employed.

Synthesis

The synthesis of this compound and its analogs likely involved a Suzuki coupling reaction to form the biphenyl (B1667301) core structure. This is a common method for creating carbon-carbon bonds between aryl halides and aryl boronic acids.

A general synthetic approach would involve:

-

Preparation of Precursors: Synthesis of the appropriately substituted aryl halide and aryl boronic acid fragments.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling of the two precursors in the presence of a base to form the biphenyl scaffold.

-

Functional Group Manipulation: Subsequent chemical modifications to introduce the sulfonamide and other required functional groups to yield the final this compound molecule.

Receptor Binding Assay (Competitive)

These assays are crucial for determining the binding affinity (Ki) of a compound for its target receptor.

Methodology Outline:

-

Membrane Preparation: Membranes from cells overexpressing recombinant human ETA or ETB receptors are prepared.

-

Reaction Mixture: A constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay (Tissue Bath)

These assays assess the functional effect of a compound on tissue contractility.

Methodology Outline:

-

Tissue Preparation: Strips of tissue, such as rabbit penile cavernosum, are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Contraction Induction: A contractile agent, such as endothelin-1 or endothelin-2, is added to the bath to induce a stable contraction.

-

Compound Addition: Increasing concentrations of this compound are cumulatively added to the bath.

-

Measurement: Changes in tissue tension (relaxation) are recorded using an isometric force transducer.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-induced contraction. A dose-response curve is generated, and the EC50 value (the concentration of this compound that causes 50% of the maximal relaxation) is calculated.

Clinical Development and Discontinuation

This compound entered Phase I clinical trials in November 1996 and progressed to Phase II studies for the potential treatment of congestive heart failure and pulmonary hypertension.[3] However, its development was discontinued.[1][9] This decision was likely influenced by the development of a second-generation analog, BMS-207940, which may have possessed a more favorable pharmacokinetic or safety profile.[3]

Conclusion

This compound is a well-characterized, potent, and highly selective ETA receptor antagonist. While its clinical development was halted, the publicly available data on its pharmacology and mechanism of action provide a valuable case study for researchers in the field of cardiovascular drug discovery and endothelin receptor biology. The information and outlined methodologies in this guide can serve as a useful resource for the design and interpretation of studies involving endothelin receptor antagonists.

References

- 1. Application of structure-metabolism relationships in the identification of a selective endothelin A antagonist, this compound, with favourable pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Functional assays are mandatory for a correct prediction of immunotoxic properties of compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

BMS-193884: A Technical Guide to a Selective Endothelin-A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-193884 is a potent and highly selective, orally active non-peptide antagonist of the endothelin-A (ETA) receptor. Developed by Bristol-Myers Squibb, it was investigated primarily for its potential therapeutic applications in cardiovascular diseases, including congestive heart failure and pulmonary hypertension. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation. While its clinical development was discontinued, the data gathered on this compound remain valuable for the ongoing research and development of endothelin receptor antagonists.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to two receptor subtypes: ETA and ETB. The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation.[3] By selectively blocking the ETA receptor, this compound inhibits the downstream signaling pathways initiated by ET-1, leading to vasodilation and a reduction in blood pressure.[4] This selectivity for the ETA receptor over the ETB receptor, which is involved in nitric oxide-mediated vasodilation and clearance of ET-1, was a key feature of this compound's pharmacological profile.[3][4]

Signaling Pathway

The binding of endothelin-1 to the ETA receptor, a G-protein coupled receptor (GPCR), activates multiple intracellular signaling cascades. This compound competitively inhibits this initial binding step. The primary signaling pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to smooth muscle contraction and cellular proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity and preclinical pharmacokinetic parameters.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Ki (nM) | Selectivity (ETA vs ETB) | Reference |

| Human ETA | This compound | 1.4 | ~10,000-fold | [1][2] |

| Human ETB | This compound | >10,000 | [1][2] |

Table 2: Preclinical Pharmacokinetic Parameters

| Species | Route | Dose | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) | Reference |

| Rat | IV | - | 2.6 | 0.08 | 2.0 | - | |

| Rat | Oral | - | - | - | - | 43 | |

| Cynomolgus Monkey | IV | - | 0.86 | 0.13 | 9.0 | - | |

| Cynomolgus Monkey | Oral | - | - | - | - | 71 |

CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

ETA Receptor Binding Assay (Representative Protocol)

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the ETA receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human ETA receptor.

Materials:

-

Membrane preparations from cells recombinantly expressing the human ETA receptor.

-

Radioligand: [125I]-Endothelin-1.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled Endothelin-1.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Thaw the membrane preparations on ice and resuspend in assay buffer.

-

In a 96-well plate, add assay buffer, the test compound (this compound) at serially diluted concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).

-

To determine non-specific binding, a separate set of wells will contain the assay buffer, radioligand, and a saturating concentration of unlabeled endothelin-1.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in Rats (Representative Protocol)

This protocol outlines a typical procedure for determining the pharmacokinetic profile of an orally administered compound in rats.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) of this compound in rats.

Animals: Male Sprague-Dawley rats.

Materials:

-

This compound.

-

Vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Vehicle for intravenous administration (if determining bioavailability).

-

Blood collection tubes (containing anticoagulant).

-

Centrifuge.

-

Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).

Procedure:

-

Fast the rats overnight prior to dosing.

-

Oral Administration Group: Administer a single oral dose of this compound via gavage.

-

Intravenous Administration Group (for bioavailability): Administer a single intravenous dose of this compound via the tail vein.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or another appropriate site.

-

Process the blood samples by centrifugation to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Plot the plasma concentration versus time data for each rat.

-

Calculate the pharmacokinetic parameters using non-compartmental analysis software.

Assessment of Vasodilator Effects in Humans (Cited Protocol)

This protocol is based on a study that investigated the effects of this compound on forearm blood flow in healthy male volunteers.[4]

Objective: To assess the local and systemic vasodilator effects of this compound and its ability to antagonize endothelin-1-induced vasoconstriction.

Study Design: Randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy male volunteers.

Procedures:

-

Forearm Blood Flow Measurement: Forearm blood flow was measured using venous occlusion plethysmography.

-

Intra-arterial Infusions: A brachial artery cannula was inserted for the infusion of drugs directly into the forearm circulation.

-

Protocol 1 (Local Effects):

-

Infusion of endothelin-1 (ET-1) to induce vasoconstriction.

-

Co-infusion of this compound with ET-1 to assess antagonism.

-

Infusion of this compound alone to assess direct vasodilator effects.

-

-

Protocol 2 (Systemic Effects):

-

Oral administration of single doses of this compound (e.g., 50, 100, 200 mg) or placebo.

-

Measurement of forearm blood flow and systemic hemodynamics (blood pressure, heart rate) at various time points post-dose.

-

Intra-arterial infusion of ET-1 at different times after oral dosing to determine the duration of ETA receptor blockade.

-

-

Data Analysis: Statistical analysis was performed to compare the effects of this compound with placebo on forearm blood flow, blood pressure, and the response to ET-1.

Discussion and Conclusion

This compound is a well-characterized, potent, and selective ETA receptor antagonist. Preclinical studies demonstrated its ability to block the vasoconstrictor effects of endothelin-1 and showed favorable oral bioavailability in animal models. Human studies confirmed its vasodilator properties and its efficacy in antagonizing ET-1-induced vasoconstriction.[4]

Despite its promising pharmacological profile, the clinical development of this compound was discontinued, likely in favor of a second-generation analog, BMS-207940. Nevertheless, the extensive data generated for this compound have contributed significantly to the understanding of the role of the endothelin system in cardiovascular physiology and pathology. The information presented in this technical guide serves as a valuable resource for researchers and scientists working on the development of new therapies targeting the endothelin pathway.

References

- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental History of BMS-193884: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-193884 is a potent and highly selective, orally active non-peptide antagonist of the endothelin-A (ETA) receptor developed by Bristol-Myers Squibb.[1][2] Endothelin-1 (B181129) (ET-1) is a powerful vasoconstrictor peptide implicated in the pathophysiology of several cardiovascular diseases, including hypertension and heart failure. By selectively blocking the ETA receptor, this compound was investigated for its potential therapeutic benefits in these conditions. This document provides a detailed technical guide on the discovery, mechanism of action, and developmental history of this compound, including available quantitative data, experimental methodologies, and the rationale for its eventual discontinuation.

Discovery and History

The development of this compound emerged from a focused effort at Bristol-Myers Squibb to identify selective ETA receptor antagonists for the treatment of cardiovascular diseases.[2][3] The program began with a lead compound that, despite showing good binding affinity, was found to be extensively metabolized.[3] Through structure-activity relationship (SAR) and structure-metabolism relationship studies, researchers at Bristol-Myers Squibb optimized the initial lead to enhance its metabolic stability while maintaining high potency and selectivity for the ETA receptor.[3] This optimization process led to the identification of this compound.[3]

The compound, a biphenylsulfonamide derivative, entered Phase I clinical trials in November 1996 and subsequently progressed to Phase II trials for the treatment of congestive heart failure (CHF) and pulmonary hypertension.[2] However, the development of this compound was ultimately discontinued.[4] The probable primary reason for this was the concurrent discovery and development of a second-generation analog, BMS-207940.[2][5] BMS-207940 demonstrated significantly improved potency, selectivity, and metabolic stability compared to this compound, making it a more promising clinical candidate.[5][6] There is also some suggestion that mild hepatic side effects, such as increased liver aminotransferases at higher doses in animal studies, may have contributed to the decision to halt the development of this compound in favor of its successor.[7]

Mechanism of Action

This compound functions as a competitive antagonist of the endothelin-A (ETA) receptor.[8] The endothelin system plays a crucial role in vascular tone and cellular proliferation. The binding of endothelin-1 (ET-1) to the ETA receptor on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction. By competitively inhibiting the binding of ET-1 to the ETA receptor, this compound effectively blocks this pathway, resulting in vasodilation.[8]

Endothelin-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the ETA receptor and the point of intervention for this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Cell Line | Radioligand | This compound Ki (nM) | Selectivity (ETA vs ETB) | Reference |

| Human ETA | CHO | 125I-ET-1 | 1.4 | ~10,000-fold | [7] |

| Human ETB | CHO | 125I-ET-1 | 18,700 | - | [9] |

Table 2: In Vitro Functional Activity

| Assay | Tissue | Agonist | This compound Concentration | Effect | Reference |

| Contraction Inhibition | Rabbit Penile Cavernosal Tissue | ET-1 | 1 µM | 34.5% inhibition | [1] |

| Contraction Inhibition | Rabbit Penile Cavernosal Tissue | ET-2 | 1 µM | 42.9% inhibition | [1] |

| Contraction Inhibition | Rabbit Penile Cavernosal Tissue | ET-3 | 1 µM | 100% inhibition | [1] |

| Contraction Inhibition | Human Penile Cavernosal Tissue | ET-2 | 1 µM | 44.4% inhibition | [1] |

| Dose-dependent Relaxation | Rabbit Penile Cavernosal Tissue | ET-1 (20 nM) | - | EC50 = 107.2 ± 32.3 nM | [1] |

| Dose-dependent Relaxation | Rabbit Penile Cavernosal Tissue | ET-2 (20 nM) | - | EC50 = 1.7 ± 0.5 nM | [1] |

Table 3: In Vivo Pharmacodynamic Effects in Healthy Men

| Administration | Dose | Parameter | Effect | p-value | Reference |

| Intra-arterial | 50 nmol/min | Forearm Vasoconstriction to ET-1 | Abolished | < 0.0001 | [8] |

| Intra-arterial | 50 nmol/min | Local Vasodilation | 25 ± 11% | 0.02 | [8] |

| Oral | 200 mg | Forearm Vasoconstriction to ET-1 (at 12h) | Attenuated | < 0.01 | [8] |

| Oral | 200 mg | Forearm Vasoconstriction to ET-1 (at 24h) | Attenuated | < 0.0001 | [8] |

| Oral | 200 mg | Total Systemic Vascular Resistance (at 12h) | -14 ± 9% | 0.03 | [8] |

| Oral | 200 mg | Total Systemic Vascular Resistance (at 24h) | -12 ± 7% | < 0.0001 | [8] |

Experimental Protocols

While the specific, detailed internal protocols from Bristol-Myers Squibb are not publicly available, the following sections describe generalized methodologies for the key experiments used to characterize this compound, based on standard practices in the field.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for the ETA and ETB receptors.

Generalized Protocol:

-

Membrane Preparation:

-

CHO cells stably expressing either human ETA or ETB receptors are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, incubate a fixed concentration of radioligand (e.g., 125I-ET-1) with the prepared cell membranes.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay (Organ Bath)

Objective: To assess the functional antagonist activity of this compound on endothelin-induced tissue contraction.

Generalized Protocol:

-

Tissue Preparation:

-

Isolate tissue strips (e.g., rabbit or human penile cavernosal tissue) and mount them in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate under a resting tension.

-

-

Contraction and Inhibition:

-

Induce tissue contraction by adding a specific concentration of an endothelin agonist (e.g., ET-1 or ET-2).

-

In separate experiments, pre-incubate the tissue strips with this compound for a defined period before adding the endothelin agonist.

-

Record the isometric tension of the tissue strips.

-

-

Data Analysis:

-

Measure the magnitude of contraction in the presence and absence of this compound.

-

Calculate the percentage inhibition of the agonist-induced contraction by this compound.

-

For dose-dependent relaxation studies, construct a cumulative concentration-response curve for this compound in tissues pre-contracted with an endothelin agonist and calculate the EC50 value.

-

Conclusion

This compound was a significant step in the development of selective ETA receptor antagonists. The research leading to its discovery provided valuable insights into the structure-activity and structure-metabolism relationships of biphenylsulfonamide-based antagonists. Although its clinical development was halted, likely in favor of a superior second-generation compound, the preclinical and early clinical data for this compound demonstrated its potential as a vasodilator. The story of this compound serves as an important case study in the iterative process of drug discovery and development, where promising leads are continually refined to identify candidates with the most favorable pharmacological and pharmacokinetic profiles.

References

- 1. Pilot study of the endothelin-A receptor selective antagonist this compound for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of structure-metabolism relationships in the identification of a selective endothelin A antagonist, this compound, with favourable pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMS 193884 - AdisInsight [adisinsight.springer.com]

- 5. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of BMS-193884: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-193884 is a potent and highly selective, orally active, non-peptide competitive antagonist of the endothelin-A (ETA) receptor. It demonstrates a significantly greater affinity for the ETA receptor compared to the endothelin-B (ETB) receptor, making it a valuable tool for investigating the physiological and pathological roles of the ETA receptor signaling pathway. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, in vitro and in vivo functional activity, and a summary of its exploration in clinical settings. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.

Introduction

Endothelins are a family of potent vasoconstrictor peptides that mediate their effects through two G protein-coupled receptors, ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and is responsible for mediating vasoconstriction and cell proliferation. In contrast, the ETB receptor, found on endothelial cells, is involved in vasodilation via the release of nitric oxide and prostacyclin, as well as in the clearance of endothelin-1 (B181129) (ET-1). The selective blockade of the ETA receptor has been a key area of interest for therapeutic intervention in various cardiovascular diseases, including hypertension, heart failure, and pulmonary arterial hypertension.

This compound emerged from a series of biphenylsulfonamide derivatives as a highly selective ETA antagonist. Its pharmacological properties have been characterized in a range of preclinical and clinical studies, which are detailed in this guide.

Mechanism of Action

This compound functions as a competitive antagonist at the ETA receptor. By binding to the receptor, it prevents the endogenous ligand, ET-1, from binding and initiating the downstream signaling cascade that leads to vasoconstriction and cellular proliferation. The selectivity of this compound for the ETA receptor over the ETB receptor is a key feature of its pharmacological profile.

Quantitative Pharmacology

The binding affinity and functional potency of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |

| Human ETA | This compound | 1.4 | Human | [1] |

| Human ETB | This compound | >14,000 | Human | [1] |

Ki: Inhibitory constant, a measure of binding affinity.

Table 2: In Vitro Functional Activity of this compound

| Assay | Tissue | Agonist | This compound Concentration | Effect | Reference |

| Inhibition of Contraction | Rabbit Penile Cavernosal Tissue | ET-1 | 1 µM | 34.5% inhibition | [2] |

| Inhibition of Contraction | Rabbit Penile Cavernosal Tissue | ET-2 | 1 µM | 42.9% inhibition | [2] |

| Inhibition of Contraction | Rabbit Penile Cavernosal Tissue | ET-3 | 1 µM | 100% inhibition | [2] |

| Inhibition of Contraction | Human Penile Cavernosal Tissue | ET-2 | 1 µM | 44.4% inhibition | [2] |

| Relaxation (EC50) | Rabbit Penile Cavernosal Tissue | ET-1 (20 nM) | 107.2 ± 32.3 nM | Dose-dependent relaxation | [2] |

| Relaxation (EC50) | Rabbit Penile Cavernosal Tissue | ET-2 (20 nM) | 1.7 ± 0.5 nM | Dose-dependent relaxation | [2] |

EC50: Half-maximal effective concentration.

Table 3: In Vivo Pharmacological Effects of this compound

| Species | Model | This compound Dose/Concentration | Primary Outcome | Effect | Reference |

| Rabbit | Anesthetized, Pelvic Nerve Stimulation | ~50 and 100 nM (systemic plasma) | Duration of Penile Erection | Increased duration | [2] |

| Human | Healthy Volunteers | 50 nmol/min (intra-arterial) | Forearm Blood Flow | 25 ± 11% increase (local vasodilation) | |

| Human | Healthy Volunteers | 200 mg (oral) | Systemic Vascular Resistance | -14 ± 9% at 12h; -12 ± 7% at 24h | |

| Human | Mild-to-Moderate Erectile Dysfunction | 100 mg (oral) | Erectile Function | No significant improvement vs. placebo | [2] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human ETA and ETB receptors.

General Methodology:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human ETA or ETB receptor.

-

Radioligand: [125I]-ET-1 is commonly used as the radiolabeled ligand.

-

Assay Buffer: A suitable buffer, typically Tris-HCl based, containing protease inhibitors and bovine serum albumin.

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound. The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Organ Bath Studies

Objective: To assess the functional antagonist activity of this compound on endothelin-induced smooth muscle contraction.

Methodology (based on studies with penile cavernosal tissue): [2]

-

Tissue Preparation: Strips of rabbit or human penile cavernosal tissue are dissected and mounted in organ baths.

-

Physiological Solution: The baths contain a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

-

Tension Measurement: The tissue strips are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied to the tissues.

-

Protocol:

-

Contraction Inhibition: Tissues are incubated with this compound (e.g., 1 µM) or vehicle for a specified period. Cumulative concentration-response curves to endothelin agonists (ET-1, ET-2, or ET-3) are then generated.

-

Relaxation: Tissues are pre-contracted with a fixed concentration of an endothelin agonist (e.g., 20 nM ET-1 or ET-2). Once a stable contraction is achieved, cumulative concentrations of this compound are added to assess its relaxant effect.

-

-

Data Analysis: The inhibitory effect is expressed as a percentage reduction of the maximal contraction induced by the agonist. The relaxant effect is quantified by calculating the EC50 value for this compound.

In Vivo Animal Studies

Objective: To evaluate the in vivo efficacy of this compound on penile erection in an animal model.

Methodology (based on studies in anesthetized male rabbits): [2]

-

Animal Model: Male rabbits are anesthetized.

-

Drug Administration: this compound is administered intravenously to achieve target systemic plasma concentrations (e.g., ~50 and 100 nM).

-

Erection Induction: Penile erection is induced by electrical stimulation of the pelvic nerve.

-

Measurement: The duration of the erectile response is measured.

-

Data Analysis: The duration of erection in the presence of this compound is compared to that in a control group.

Human Clinical Trials

Objective: To assess the safety, tolerability, and efficacy of this compound in human subjects.

Methodology (based on a study for erectile dysfunction): [2]

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: Men diagnosed with mild-to-moderate erectile dysfunction.

-

Intervention: Oral administration of this compound (e.g., 100 mg) or placebo.

-

Efficacy Evaluation:

-

In-office testing of erectile function.

-

Patient diaries and questionnaires to record intercourse attempts and success over a defined period (e.g., 2-4 weeks).

-

-

Data Analysis: The efficacy endpoints in the this compound group are compared to those in the placebo group using appropriate statistical methods.

Signaling Pathways and Visualizations

Endothelin-A (ETA) Receptor Signaling Pathway

The ETA receptor is a G protein-coupled receptor that primarily couples to Gq/11. Activation of this pathway by ET-1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in smooth muscle contraction.

Caption: ETA receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

The workflow for determining the binding affinity of this compound involves a competitive binding experiment.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Organ Bath Functional Assay

The functional antagonism of this compound is assessed by its ability to inhibit or reverse endothelin-induced muscle contraction in an organ bath setup.

Caption: Workflow for an in vitro organ bath functional assay.

Discussion and Conclusion

This compound is a well-characterized, potent, and highly selective ETA receptor antagonist. Its high affinity and selectivity for the ETA receptor have been demonstrated in radioligand binding studies. In vitro functional assays have confirmed its ability to antagonize endothelin-induced smooth muscle contraction. In vivo studies in animal models showed promising physiological effects, such as the potentiation of penile erection in rabbits, consistent with ETA receptor blockade.

However, the translation of these preclinical findings to clinical efficacy in humans has been challenging. A pilot study in men with mild-to-moderate erectile dysfunction did not show a significant improvement with this compound treatment compared to placebo[2]. This discrepancy may highlight species differences in the role of endothelin in physiological processes. Despite the lack of efficacy in this indication, this compound has been instrumental in elucidating the role of the ETA receptor in various physiological and pathophysiological conditions. The development of this compound was eventually discontinued (B1498344) for heart failure in favor of a second-generation analog, BMS-207940.

References

In-Depth Technical Guide: BMS-193884 for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-193884 is a potent and highly selective, orally active non-peptide competitive antagonist of the endothelin-A (ETA) receptor. It exhibits a significantly greater affinity for the human ETA receptor, with a Ki of 1.4 nM, and demonstrates over 10,000-fold selectivity for the ETA receptor compared to the ETB receptor.[1] Initially developed by Bristol-Myers Squibb for the potential treatment of congestive heart failure (CHF) and pulmonary hypertension, this compound underwent phase I and II clinical trials. Although its development was later discontinued (B1498344) in favor of a second-generation analog, BMS-207940, the extensive preclinical and clinical research conducted on this compound provides valuable insights into the role of ETA receptor antagonism in cardiovascular pathophysiology. This technical guide consolidates the available quantitative data, details key experimental methodologies, and elucidates the underlying signaling pathways, offering a comprehensive resource for researchers in cardiovascular drug discovery.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the ETA receptor, thereby preventing the binding of its endogenous ligand, endothelin-1 (B181129) (ET-1).[1] ET-1 is a potent vasoconstrictor and mitogen implicated in the pathogenesis of various cardiovascular diseases. The ETA receptor is predominantly located on vascular smooth muscle cells, where its activation by ET-1 leads to vasoconstriction and cellular proliferation.[2] By selectively blocking the ETA receptor, this compound inhibits these detrimental effects, leading to vasodilation and a reduction in vascular resistance.[1] The high selectivity of this compound for the ETA receptor is a key feature, as the ETB receptor, also activated by ET-1, is involved in vasodilation through the release of nitric oxide and prostacyclin from endothelial cells, as well as in the clearance of circulating ET-1.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

| Parameter | Species | Receptor | Value | Reference |

| Ki | Human | ETA | 1.4 nM | [1] |

| Selectivity | Human | ETA vs. ETB | >10,000-fold | [1] |

| EC50 | Rabbit | Relaxation of ET-1 contracted cavernosal tissue | 107.2 ± 32.3 nM | [3] |

| EC50 | Rabbit | Relaxation of ET-2 contracted cavernosal tissue | 1.7 ± 0.5 nM | [3] |

Table 2: In Vivo Efficacy in Humans (Healthy Volunteers)

| Parameter | Dosage | Route | Effect | Time Point | Reference |

| Forearm Blood Flow | 50 nmol/min | Intra-arterial | Abolished ET-1 induced vasoconstriction | - | [1] |

| Forearm Blood Flow | 50 nmol/min | Intra-arterial | 25 ± 11% increase (vasodilation) | - | [1] |

| Total Systemic Vascular Resistance | 200 mg | Oral | -14 ± 9% | 12 h | [1] |

| Total Systemic Vascular Resistance | 200 mg | Oral | -12 ± 7% | 24 h | [1] |

Table 3: Preclinical Pharmacokinetics in Rats

| Parameter | Value |

| Intravenous Clearance | 2.6 ml/min/kg |

| Intravenous Volume of Distribution (steady state) | 0.08 l/kg |

| Intravenous Half-life (t½) | 2.0 h |

| Intravenous Mean Residence Time (MRT) | 0.5 h |

| Oral Bioavailability | 43% |

Signaling Pathways

The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to vascular smooth muscle contraction and cellular proliferation through downstream effectors, including mitogen-activated protein kinases (MAPKs) like ERK1/2. This compound, by blocking the initial binding of ET-1 to the ETA receptor, effectively inhibits this entire downstream signaling cascade.

Experimental Protocols

ETA Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of this compound for the ETA receptor.

Materials:

-

Human recombinant ETA receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells)

-

Cell membrane preparation from the above cells

-

[¹²⁵I]-ET-1 (Radioligand)

-

This compound (Test compound)

-

Unlabeled ET-1 (for non-specific binding determination)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg)

-

This compound solution at various concentrations or unlabeled ET-1 (for non-specific binding) or buffer (for total binding).

-

[¹²⁵I]-ET-1 at a concentration near its Kd (e.g., 0.1-0.5 nM).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hemodynamic Assessment in Healthy Human Volunteers

This protocol outlines the methodology used to assess the effect of this compound on forearm blood flow and systemic vascular resistance in healthy individuals.

Materials and Equipment:

-

This compound for oral and intra-arterial administration

-

Endothelin-1 for intra-arterial infusion

-

Brachial artery catheter

-

Venous occlusion plethysmography equipment (strain gauge)

-

Infusion pumps

-

Non-invasive blood pressure monitor

-

Electrocardiogram (ECG) monitor

Procedure:

Part 1: Intra-arterial Infusion

-

Insert a catheter into the brachial artery of the non-dominant arm for drug infusion and blood pressure monitoring.

-

Measure baseline forearm blood flow in both arms using venous occlusion plethysmography.

-

Infuse ET-1 at a constant rate (e.g., 5 pmol/min) to induce vasoconstriction and record the change in forearm blood flow.

-

In a randomized, double-blind, placebo-controlled manner, co-infuse this compound (e.g., 5 and 50 nmol/min) or placebo with ET-1.

-

Continuously measure forearm blood flow in both arms to assess the antagonistic effect of this compound on ET-1-induced vasoconstriction.

-

Infuse this compound alone to determine its direct effect on basal forearm blood flow (vasodilation).

Part 2: Oral Administration

-

In a separate study, administer a single oral dose of this compound (e.g., 50, 100, or 200 mg) or placebo to healthy volunteers.

-

At specified time points post-dose (e.g., 12 and 24 hours), repeat the intra-arterial ET-1 infusion challenge as described in Part 1 to assess the duration of ETA receptor blockade.

-

At the same time points, measure systemic hemodynamics, including heart rate, blood pressure, and cardiac output (e.g., using impedance cardiography).

-

Calculate total systemic vascular resistance from the measured hemodynamic parameters.

Conclusion